
1,4-Diphenyl-1,4-butanediol
Descripción general
Descripción
1,4-Diphenyl-1,4-butanediol is an organic compound with the formula C16H18O2 . It is a primary alcohol and is considered a derivative of 1,4-butanediol .
Synthesis Analysis
The synthesis of 1,4-butanediol (BDO), a similar compound, has been achieved through various chemical and biological production techniques . One method involves the esterification of succinic acid with methanol to yield dimethyl succinate (DMS), followed by a one-pot chemoselective hydrogenation of DMS to BDO . Another approach involves the hydrogenation of 2-butyne-1,4-diol to 1,4-butanediol over Raney® nickel catalysts .
Molecular Structure Analysis
The molecular structure of 1,4-Diphenyl-1,4-butanediol consists of a butanediol backbone with phenyl groups attached at the 1 and 4 positions . The molecular formula is C16H18O2, and the molecular weight is 242.3129 .
Physical And Chemical Properties Analysis
1,4-Diphenyl-1,4-butanediol shares similar properties with 1,4-butanediol. The latter is a colorless viscous liquid with a molecular weight of 90.1210. It has a flashpoint of 115°C (239°F), a boiling point of 230°C (446°F), and a freezing point of 20°C (68°F). It is considered non-flammable .
Aplicaciones Científicas De Investigación
Autonomous Production in Engineered Bacteria
1,4-Butanediol (BD) is an industrially significant chemical, and research has explored its bio-production through engineered Escherichia coli. A study demonstrated the use of a de novo biosynthesis pathway and synthetic circuits for production control, highlighting the potential of synthetic biology and metabolic engineering in BD production (Liu & Lu, 2015).
Biocatalytic Routes from Renewable Carbohydrates
Research has also developed biocatalytic routes for producing 1,4-butanediol from renewable carbohydrate feedstocks, such as glucose and xylose. This approach involves engineering the E. coli host for efficient production, demonstrating a sustainable method for chemical production from biomass (Yim et al., 2011).
Industrial Manufacturing Process
A method for manufacturing 1,4-butanediol from acrolein involves hydroformylation and subsequent hydrolysis/hydrogenation, using specific catalysts for high yield. This process is indicative of the chemical industry's interest in efficient production methods for 1,4-butanediol (Ichikawa et al., 1995).
Catalytic Synthesis from Erythritol Derivatives
Research in green chemistry has focused on converting 1,4-anhydroerythritol to 1,4-butanediol using a catalytic process. This method, which achieves high yield at relatively low temperatures, represents an environmentally friendly approach to chemical synthesis (Wang et al., 2018).
Improvement in Adhesion Properties of Polyurethanes
In the field of materials science, 1,4-butanediol has been used in the synthesis of thermoplastic polyurethanes with improved adhesion properties to PVC. This showcases its application in enhancing material characteristics for industrial use (Arán-Ais et al., 2005).
Polycondensation and Polymer Synthesis
The effects of substrates and solvents on the synthesis of polymers through lipase-catalyzed polycondensations have been studied, with 1,4-butanediol playing a critical role. This research contributes to understanding and optimizing polymer production processes (Mahapatro et al., 2003).
Enhanced Stability and Thermal Properties
Studies in polymer chemistry have investigated the impact of 1,4-butanediol on the thermal stability and morphological properties of polyurethane elastomers. Such research aids in the development of materials with desired properties for specific applications (Lei et al., 2017).
Direcciones Futuras
The development of various chemical and biological production techniques for 1,4-butanediol suggests potential future directions for similar compounds like 1,4-Diphenyl-1,4-butanediol. Advances in biological pathways for 1,4-butanediol biosynthesis and the development of environmentally friendly and bio-based commercial production strategies are areas of ongoing research .
Propiedades
IUPAC Name |
1,4-diphenylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJCDQHWOJGOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302905 | |
| Record name | 1,4-Diphenyl-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenyl-1,4-butanediol | |
CAS RN |
2085-90-7 | |
| Record name | 1,4-Diphenyl-1,4-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2085-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diphenyl-1,4-butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002085907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 1,4-diphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diphenyl-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)
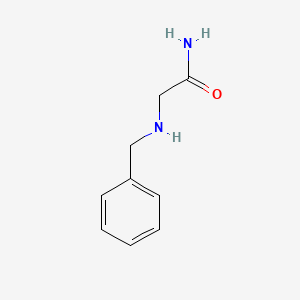
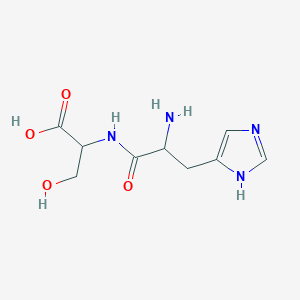
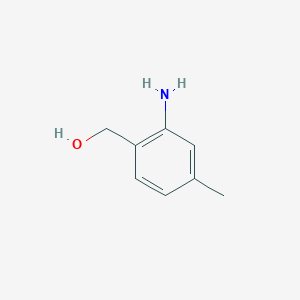
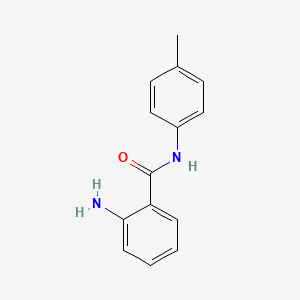
![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)
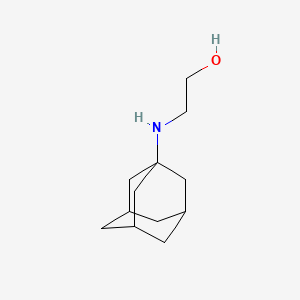
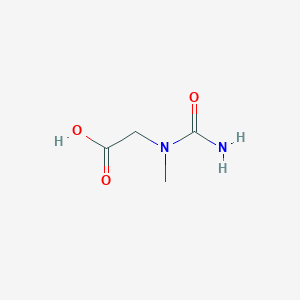
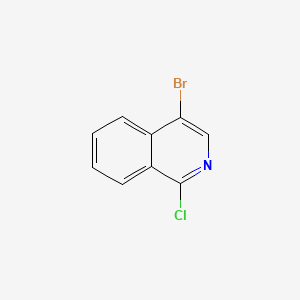
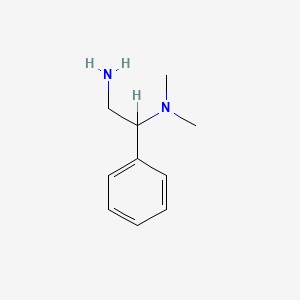
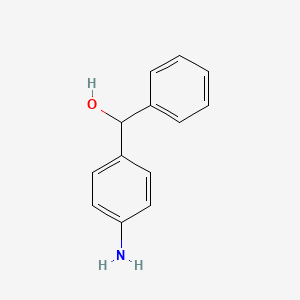
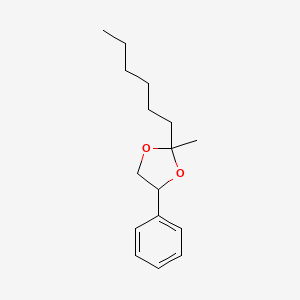

![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)